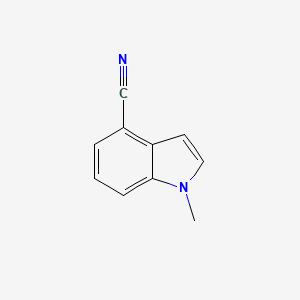

1-methyl-1H-indole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOVHBKIEBCIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625382 | |

| Record name | 1-Methyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628711-58-0 | |

| Record name | 1-Methyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-methyl-1H-indole-4-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-indole-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. This document delves into its physicochemical properties, outlines a robust and reproducible synthetic protocol, and explores its emerging applications in the development of novel therapeutics, particularly in the realms of kinase inhibitors and central nervous system (CNS) agents. By synthesizing theoretical knowledge with practical insights, this guide serves as an essential resource for researchers engaged in the design and synthesis of innovative indole-based drug candidates.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound has emerged as a particularly valuable intermediate. The presence of the nitrile group at the C4-position offers a versatile handle for further chemical transformations, while the N-methylation prevents unwanted side reactions and can enhance metabolic stability. This guide will provide a detailed exploration of this important molecule.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 628711-58-0 | N/A |

| Molecular Formula | C₁₀H₈N₂ | N/A |

| Molecular Weight | 156.18 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Synonyms | 1-methylindole-4-carbonitrile, 1H-Indole-4-carbonitrile, 1-methyl- | N/A |

Synthesis of this compound: A Validated Protocol

Proposed Synthetic Pathway: N-Alkylation of 4-Cyanoindole

The most direct and efficient route to synthesize this compound is through the deprotonation of the indole nitrogen of 4-cyanoindole, followed by quenching with a methylating agent.

}

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a well-established procedure for the N-alkylation of indoles and is expected to provide a high yield of the desired product.

Materials:

-

4-Cyanoindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-cyanoindole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the 4-cyanoindole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen without competing in side reactions. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

-

-

Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indole can be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Causality: Methyl iodide is a reactive electrophile that readily undergoes an Sₙ2 reaction with the deprotonated indole nitrogen. Dropwise addition at low temperature helps to manage the exothermicity of the reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on the analysis of structurally related indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the N-methyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns and coupling constants being indicative of their positions on the indole ring. The N-methyl protons will appear as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm. The aromatic and pyrrole ring carbons will resonate in the downfield region (δ 100-140 ppm), while the N-methyl carbon will appear in the upfield region (δ 30-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic, N-CH₃): Bands just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 156. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, providing further structural confirmation.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, particularly those targeting kinases and the central nervous system.[2]

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key interactions within the ATP-binding pocket of kinases. The nitrile group of this compound can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or carboxylic acids, to further optimize binding affinity and selectivity.

}

Figure 2: Role of this compound in kinase inhibitor discovery.

Central Nervous System (CNS) Agents

The lipophilic nature of the indole ring allows for good blood-brain barrier penetration, a critical property for CNS-active drugs. Derivatives of this compound can be designed to interact with various CNS targets, including receptors and enzymes involved in neurotransmission. The nitrile group can be utilized to introduce functionalities that modulate the compound's polarity and interaction with specific targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel drug candidates. Its straightforward synthesis from readily available starting materials, coupled with the synthetic versatility of the nitrile group, makes it an attractive scaffold for medicinal chemists. The insights provided in this guide are intended to facilitate the effective utilization of this compound in the ongoing quest for new and improved therapeutics.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

News-Medical.net. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved January 12, 2026, from [Link]

Sources

1-methyl-1H-indole-4-carbonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 1-methyl-1H-indole-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 628711-58-0). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's molecular identity, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines standard experimental protocols for the determination of these properties, grounding the data in established laboratory practice. The guide aims to serve as a foundational resource for scientists working with this and related indole derivatives.

Molecular Identity and Core Descriptors

This compound is a heterocyclic aromatic compound featuring a central indole scaffold. The indole nitrogen is methylated, and a nitrile functional group is substituted at the 4-position of the bicyclic ring system. This substitution pattern imparts specific electronic and steric properties that are critical for its application in chemical synthesis and medicinal chemistry. It is often utilized as a synthetic intermediate in the development of bioactive compounds, including kinase inhibitors and agents targeting the central nervous system.[1]

The fundamental molecular and registry information for this compound is summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 628711-58-0 | [1] |

| Molecular Formula | C₁₀H₈N₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| MDL Number | MFCD08690265 | [1] |

Physicochemical Properties

The physical state, melting point, boiling point, and solubility profile of a compound are paramount for its handling, purification, and formulation. While specific experimental data for this compound is limited in publicly available literature, properties can be inferred from closely related isomers and the parent structure.

| Property | Value / Predicted Behavior | Rationale & Comparative Data |

| Appearance | Predicted to be a solid at room temperature. | The related isomer, 1-methyl-1H-indole-3-carbonitrile, is a solid.[2] |

| Melting Point | Data not available. | For context, 1-methyl-1H-indole-3-carbonitrile has a reported melting point range of 51.5-60.5°C.[3][4] Positional isomers often have different crystal packing, leading to varied melting points. |

| Boiling Point | Data not available. Expected to be high (>250°C) and likely to decompose before boiling at atmospheric pressure. | Aromatic compounds of similar molecular weight have high boiling points. For instance, 1-methylindole boils at 236-239°C.[5] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., chloroform, DMSO, ethyl acetate) and insoluble in water. | The parent compound, 1-methylindole, is soluble in chloroform and slightly soluble in DMSO.[6] The nitrile group adds polarity, but the overall molecule remains largely non-polar and hydrophobic. |

| Storage | Store at room temperature in a dry, dark place.[1][7] | The compound is noted to be light-sensitive.[6] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. The following sections detail the predicted spectral characteristics of this compound based on established principles of spectroscopy and data from analogous structures.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl group.

-

Aromatic Region (δ 7.0-8.0 ppm): Five protons on the indole ring system will appear in this region. The electron-withdrawing effect of the nitrile group at C4 will deshield the adjacent protons (H5 and H3), shifting them downfield.

-

N-Methyl Signal (δ ~3.8 ppm): The three protons of the methyl group attached to the indole nitrogen will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all ten carbon atoms in the molecule.

-

Nitrile Carbon (δ ~115-120 ppm): The carbon of the C≡N group typically appears in this range.

-

Aromatic Carbons (δ ~100-140 ppm): The eight carbons of the indole ring will resonate in this region. The carbon attached to the nitrile group (C4) will be a quaternary signal.

-

N-Methyl Carbon (δ ~30-35 ppm): The carbon of the N-CH₃ group will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C≡N Stretch: A strong, sharp absorption peak is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for a nitrile.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.[8]

-

C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The primary peak will be the molecular ion peak at an m/z value corresponding to the molecular weight, approximately 156.18. A high-resolution mass spectrum would confirm the elemental composition of C₁₀H₈N₂.

Experimental Protocols for Physical Property Determination

To ensure data integrity, physical properties must be determined using standardized, validated methods. The following protocols describe the workflows for characterizing a new batch of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This protocol uses the capillary method, which is a standard and reliable technique.

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Spectroscopic Analysis

Causality: A combination of NMR, IR, and MS provides an unambiguous structural confirmation. Each technique offers complementary information about the molecule's framework, functional groups, and mass.

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

MS (EI/ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

-

IR: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

MS: Introduce the sample into the mass spectrometer via direct infusion (ESI) or a GC inlet (EI) and acquire the mass spectrum.

-

-

Data Processing & Validation:

-

Process the raw data using appropriate software.

-

Compare the obtained spectra with the predicted profiles (as described in Section 3.0). The consistency across all three spectroscopic methods validates the structure and purity of the compound.

-

Visualization of Experimental Workflows

Diagrams provide a clear, high-level view of the logical flow of experimental procedures, enhancing reproducibility and understanding.

Caption: Step-by-step workflow for melting point determination via the capillary method.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. PubChem. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 1-methyl-1H-indole-3-carbonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (2015). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 1-Methylindole (HMDB0243941). Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-Indole-4-Carboxylic Acid. PubChem. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1-Methyl-1H-indole-3-carbonitrile AldrichCPR 24662-37-1 [sigmaaldrich.com]

- 3. 1-Methylindole-3-carbonitrile, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Methylindole - Wikipedia [en.wikipedia.org]

- 6. 1-Methylindole | 603-76-9 [chemicalbook.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Significance of the Indole Scaffold

An In-depth Technical Guide to 1-methyl-1H-indole-4-carbonitrile: Structure, Synthesis, and Applications

The indole ring system, a fusion of benzene and pyrrole, stands as a cornerstone in medicinal chemistry and drug discovery. Recognized as a "privileged scaffold," its structure is prevalent in a multitude of natural products, alkaloids, and pharmaceuticals, including the neurotransmitter serotonin and the antihypertensive drug reserpine.[1][2] This prevalence is due to the indole core's ability to engage in various biological interactions, serving as a versatile template for designing new therapeutic agents.[1] Within this vast chemical family, this compound emerges as a compound of significant interest. Its structure is defined by three key features: the foundational indole core, a methyl group at the nitrogen (N1) position, and a nitrile functional group at the C4 position. This specific arrangement of substituents imparts unique electronic and steric properties, making it a valuable building block for synthesizing more complex molecules in pharmaceutical and materials science research.[3] This guide offers a comprehensive technical overview of its chemical structure, synthesis methodologies, spectroscopic characterization, and key applications for researchers and drug development professionals.

Molecular Architecture and Physicochemical Properties

The utility of this compound in chemical synthesis is fundamentally derived from its distinct structural features.

-

Chemical Identity:

-

Molecular Formula: C₁₀H₈N₂

-

Molecular Weight: 156.18 g/mol [4]

-

CAS Number: 10243-71-7

-

Core Structural Analysis

-

The Indole Nucleus: The bicyclic aromatic system is electron-rich, particularly at the C3 position. Its planarity facilitates stacking interactions with biological macromolecules, a common feature in drug-receptor binding.

-

The N1-Methyl Group: The methylation of the indole nitrogen is a critical modification. It removes the acidic N-H proton, preventing the molecule from acting as a hydrogen bond donor at this position. This alteration increases lipophilicity and can significantly influence metabolic stability and binding affinity in a biological context by eliminating a potential point of conjugation or hydrogen bonding.

-

The C4-Carbonitrile Moiety: Positioned on the benzene portion of the indole ring, the nitrile group (-C≡N) exerts a strong electron-withdrawing effect through both induction and resonance. This significantly modulates the electron density of the entire indole system. The nitrile's linear geometry and its capacity to act as a hydrogen bond acceptor make it a key functional handle for further chemical transformations.

Below is a diagram illustrating the core structure and numbering of this compound.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following properties provide insight into the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 156.18 g/mol | PubChem[4] |

| XLogP3 | 2.1 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is most commonly achieved via the direct N-methylation of the 1H-indole-4-carbonitrile precursor. This approach is favored for its efficiency and the commercial availability of the starting material.

Primary Synthetic Route: N-Methylation of 1H-Indole-4-carbonitrile

The direct methylation of the indole nitrogen is a robust and well-documented transformation. While classic methods employing hazardous reagents like methyl iodide or dimethyl sulfate are effective, modern protocols often favor safer and more environmentally benign alternatives.[5] Dimethyl carbonate (DMC) has emerged as a particularly practical and "green" methylating agent for indoles, offering high yields and purity.[5]

Caption: General workflow for N-methylation using Dimethyl Carbonate (DMC).

Detailed Experimental Protocol: N-Methylation with Dimethyl Carbonate

This protocol is adapted from established procedures for the N-methylation of substituted indoles.[5][6]

Materials:

-

1H-Indole-4-carbonitrile

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

-

Deionized water

-

Ethyl acetate or Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-indole-4-carbonitrile (1.0 eq), potassium carbonate (2.0-3.0 eq), and DMF to create a stirrable slurry.

-

Reagent Addition: Add dimethyl carbonate (DMC, 3.0-5.0 eq). If using a phase transfer catalyst, add tetrabutylammonium bromide (0.1 eq).

-

Heating: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. The product may precipitate as a solid.

-

Isolation:

-

If a solid precipitates: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

If an oil forms or no solid precipitates: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate).

-

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization if necessary to achieve high purity.

Spectroscopic and Analytical Characterization

Validation of the this compound structure relies on a combination of standard spectroscopic techniques.

| Technique | Key Feature | Expected Observation |

| ¹H NMR | Aromatic & Methyl Protons | Signals in the aromatic region (~7.0-8.0 ppm) for H2, H3, H5, H6, H7. A distinct singlet for the N-CH₃ group (~3.8-4.0 ppm). The precise shifts are influenced by the C4-CN group. |

| ¹³C NMR | Carbon Skeleton | ~10 distinct signals. A characteristic signal for the nitrile carbon (-C≡N) around 115-120 ppm. A signal for the N-CH₃ carbon around 30-35 ppm. |

| IR Spectroscopy | Nitrile Functional Group | A sharp, strong absorption band in the range of 2220-2240 cm⁻¹ characteristic of a C≡N stretch. |

| Mass Spec (MS) | Molecular Weight | A molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular formula C₁₀H₈N₂. |

Applications in Scientific Research and Development

This compound is not typically an end-product but rather a versatile intermediate with significant potential in several fields.

Intermediate in Medicinal Chemistry

The true value of this molecule lies in the reactivity of its nitrile group, which can be transformed into other key functional groups. This makes it a strategic starting point for building libraries of novel compounds for drug screening.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-methyl-1H-indole-4-carboxylic acid.[7][8] Carboxylic acids are crucial for forming salts to improve solubility or for engaging in hydrogen bonding with protein targets.

-

Reduction to Amine: Reduction of the nitrile (e.g., using LiAlH₄ or catalytic hydrogenation) produces (1-methyl-1H-indol-4-yl)methanamine. This primary amine is a valuable precursor for synthesizing amides, sulfonamides, and other derivatives.

-

Conversion to Amide: Partial hydrolysis of the nitrile yields 1-methyl-1H-indole-4-carboxamide, another important functional group in drug design.

Caption: Key synthetic transformations of the C4-nitrile group.

Scaffold for Bioactive Molecules

The indole scaffold itself is a key component of drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders.[9] By providing a pre-functionalized and N-protected indole core, this compound serves as an excellent starting point for exploring structure-activity relationships (SAR) in drug discovery programs.

Building Block in Materials Science

The conjugated π-system of the indole ring, coupled with the electron-withdrawing nature of the nitrile group, gives the molecule interesting electronic properties. This makes it a candidate for use as a building block in the synthesis of fluorescent dyes, organic light-emitting diode (OLED) materials, and other functional organic materials.[3]

Conclusion

This compound is a strategically important molecule whose value is defined by the interplay of its three core components: the privileged indole scaffold, a stabilizing N-methyl group, and a synthetically versatile C4-nitrile handle. While its direct biological applications are limited, its role as a sophisticated chemical intermediate is paramount. For researchers in drug discovery, medicinal chemistry, and materials science, this compound offers a reliable and functionalized platform for the rational design and synthesis of novel, high-value molecules. The well-established and increasingly green synthetic routes to its preparation further enhance its appeal as a foundational element in modern chemical research.

References

- US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents.

-

N‐methylation of indoles and other N,H‐heteroacromatic compounds.... - ResearchGate. Available at: [Link]

-

1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

-

1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem. Available at: [Link]

-

A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

-

Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Semantic Scholar. Available at: [Link]

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal. Available at: [Link]

-

1H-Indole, 4-methyl- - NIST WebBook. Available at: [Link]

-

(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - ResearchGate. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. Available at: [Link]

-

1-methylindole - Organic Syntheses Procedure. Available at: [Link]

-

Process for the preparation of 1H-indole-5-carbonitrile - Technical Disclosure Commons. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Supporting information Indoles - The Royal Society of Chemistry. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. This compound [myskinrecipes.com]

- 4. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 7. 1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

1-methyl-1H-indole-4-carbonitrile molecular weight

An In-depth Technical Guide to 1-Methyl-1H-indole-4-carbonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will detail its fundamental physicochemical properties, with a primary focus on its molecular weight and chemical formula. A validated, step-by-step protocol for its synthesis via N-methylation of indole-4-carbonitrile is presented, accompanied by a discussion on the rationale behind the chosen methodology. Furthermore, standard analytical techniques for structural elucidation and purity assessment are outlined. The guide concludes with an exploration of its current and potential applications as a key building block in the development of kinase inhibitors, central nervous system (CNS) agents, and advanced functional materials. This document is intended for researchers, chemists, and drug development professionals seeking detailed technical information on this valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties

This compound is a derivative of the indole scaffold, which is a core structure in numerous biologically active compounds and pharmaceuticals.[1][2] The addition of a methyl group at the N1 position and a nitrile group at the C4 position creates a specific electronic and steric profile, making it a versatile intermediate for further chemical modification.

The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the indole ring. Its presence is crucial for its utility in synthesizing fluorescent dyes and optoelectronic materials.[3] The N-methylation prevents the formation of indolyl anions at that position and can alter the molecule's solubility and metabolic stability, which are key considerations in drug design.

Molecular Structure

The chemical structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with substituents at the N1 and C4 positions.

Caption: Structure of this compound.

Core Data Summary

All quantitative data regarding the compound are summarized in the table below for quick reference. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 156.18 g/mol | [3][4][5] |

| Molecular Formula | C₁₀H₈N₂ | [3][4] |

| CAS Number | 628711-58-0 | [3] |

| MDL Number | MFCD08690265 | [3] |

| Physical Form | Solid (typical) | |

| Storage | Room temperature | [3] |

Synthesis of this compound

Synthetic Strategy: N-Methylation

The most direct and efficient method for preparing this compound is through the N-methylation of the readily available precursor, indole-4-carbonitrile. This reaction involves the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices:

-

Base: A strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) or sodium amide (NaNH₂) in an aprotic solvent are common choices. NaNH₂ in liquid ammonia is particularly effective as it ensures a completely anhydrous environment and the byproduct, ammonia, is easily removed.[6]

-

Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective electrophile for this purpose. Dimethyl sulfate could also be used but is more toxic.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether, or liquid ammonia are necessary to prevent quenching of the base and the intermediate indolyl anion.[6]

Experimental Workflow

The overall process involves the formation of the sodium salt of indole-4-carbonitrile, followed by the introduction of the methylating agent and subsequent workup to isolate the final product.

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is adapted from a standard procedure for the N-methylation of indole.[6] Safety Note: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Sodium amide is highly reactive with water, and methyl iodide is toxic and a suspected carcinogen.

Materials:

-

Indole-4-carbonitrile

-

Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium amide (1.1 equivalents).

-

Anion Formation: Cool the flask in an ice bath and add anhydrous diethyl ether. To this suspension, add a solution of indole-4-carbonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel over 20 minutes.

-

Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the sodium salt of the indole should be evident.

-

Methylation: Cool the reaction mixture back down in an ice bath. Add a solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether dropwise over 30 minutes.

-

Reaction Completion: Once the addition is complete, allow the reaction to stir at room temperature overnight.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic methods provides a self-validating system for characterization.

Standard Analytical Workflow:

-

Mass Spectrometry (MS): To confirm the molecular weight (156.18 g/mol ).

-

¹H NMR Spectroscopy: To confirm the presence and connectivity of protons, including the N-methyl group and aromatic protons.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, especially the nitrile (C≡N) stretch.

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): Expect signals for the N-methyl group (singlet, ~3.8 ppm), and distinct aromatic protons on the indole core. The absence of the N-H proton signal (typically >8 ppm for indole) is a key indicator of successful methylation.

-

¹³C NMR (CDCl₃, 125 MHz): Expect 10 distinct carbon signals, including the methyl carbon, the nitrile carbon (~115-120 ppm), and eight aromatic/heterocyclic carbons.[7]

-

Mass Spec (ESI+): Expect to see the [M+H]⁺ ion at m/z 157.07.

-

IR (KBr pellet): A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) functional group.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value research areas. The indole nucleus is a privileged scaffold in drug discovery, and this specific derivative offers a strategic entry point for building more complex molecules.[1]

-

Pharmaceutical Research: It serves as a precursor for the synthesis of bioactive compounds. Its structure is particularly relevant for developing kinase inhibitors and agents targeting the central nervous system.[3] The strategic placement of the nitrile allows for its conversion into other functional groups or its use as a handle in coupling reactions.

-

Materials Science: The electron-withdrawing nature of the nitrile group, combined with the aromatic indole core, makes it a useful building block for creating novel fluorescent dyes and organic materials for optoelectronic applications.[3]

-

Agrochemicals: The indole scaffold is also present in many agrochemicals. This compound can be used to design new pesticides with potentially improved efficacy and novel modes of action.[3]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 156.18 g/mol . Its synthesis is reliably achieved through the N-methylation of indole-4-carbonitrile, a process for which clear, logical protocols exist. Standard spectroscopic techniques provide robust methods for its characterization and quality control. Its utility as a versatile intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, as well as in the development of functional materials, underscores its importance to the scientific research community. This guide provides the foundational technical knowledge required for its effective synthesis, characterization, and application.

References

-

This compound. MySkinRecipes. [Link]

-

1-Methyl-1H-indole-3-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information for a scientific article. The Royal Society of Chemistry. [Link]

-

1-methylindole. Organic Syntheses. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. [Link]

-

Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1. National Institutes of Health. [Link]

Sources

The Unreported Melting Point of 1-methyl-1H-indole-4-carbonitrile: A Technical Guide to its Determination and Significance in Drug Discovery

Abstract

1-methyl-1H-indole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, yet its fundamental physical properties, such as its melting point, remain conspicuously absent from the public domain. This technical guide addresses this knowledge gap by providing a comprehensive framework for the precise determination of its melting point. Beyond a mere procedural outline, this document elucidates the causal reasoning behind the selection of analytical techniques and experimental parameters, empowering researchers in drug development to generate robust and reliable data. We present detailed, field-proven protocols for both classical capillary melting point determination and advanced Differential Scanning Calorimetry (DSC), underpinned by the principles of scientific integrity and self-validation. Furthermore, this guide explores the profound implications of the melting point in the context of drug discovery, linking this seemingly simple physical constant to critical attributes such as purity, polymorphism, and bioavailability.

Introduction: The Significance of a Single Data Point

In the landscape of drug discovery and development, the melting point of a compound is a foundational piece of data. It serves as an initial indicator of purity, a tool for identification, and a predictor of physicochemical properties that influence a drug's behavior.[1][2] A sharp and defined melting point range is often the first hallmark of a pure crystalline substance.[1] Conversely, a broad or depressed melting range can signify the presence of impurities.[1]

For a novel compound like this compound, the absence of a reported melting point presents a challenge. This guide, therefore, serves as a proactive measure, equipping researchers with the necessary protocols and theoretical understanding to determine this crucial parameter with a high degree of accuracy and confidence. The choice of methodology for melting point determination is not arbitrary; it is dictated by the required precision, the amount of sample available, and the need to investigate other thermal events, such as polymorphism.

This document will delve into two primary methods for melting point determination: the traditional capillary method, valued for its simplicity and accessibility, and Differential Scanning Calorimetry (DSC), a powerful thermal analysis technique that provides a wealth of information beyond the melting point itself.[3][4][5]

The Critical Role of Melting Point in Pharmaceutical Sciences

The melting point of an active pharmaceutical ingredient (API) is far from a trivial physical constant. It has significant implications for various stages of drug development:

-

Purity Assessment: As a primary quality control metric, a consistent and sharp melting point indicates a high degree of purity.[1][2] Any deviation from a reference value can signal the presence of contaminants.

-

Compound Identification: A measured melting point can be compared against known values for compound verification. The mixed melting point technique, where a sample is mixed with a known standard, can definitively confirm identity.[6]

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have distinct melting points, solubilities, and bioavailabilities. DSC is particularly adept at identifying and characterizing these polymorphic transitions.[7][8]

-

Bioavailability and Drug Absorption: There is an established relationship between a drug's melting point and its solubility and intestinal absorption.[9] Generally, compounds with lower melting points tend to be more soluble and, consequently, may exhibit better absorption.[9]

The determination of the melting point of this compound is, therefore, a critical first step in its journey as a potential drug candidate.

Experimental Protocols for Melting Point Determination

The following sections provide detailed, step-by-step methodologies for determining the melting point of this compound. These protocols are designed to be self-validating, with an emphasis on precision and reproducibility.

Method 1: Capillary Melting Point Determination

This classical method relies on visually observing the melting of a small sample packed in a capillary tube.[10][11][12][13]

3.1.1. Principle

A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) define the melting point range.

3.1.2. Experimental Workflow

Caption: Workflow for Capillary Melting Point Determination.

3.1.3. Detailed Protocol

-

Sample Preparation: Ensure the this compound sample is thoroughly dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.[11]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.[12][13] The packed sample height should be approximately 2-3 mm.[10][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11][13]

-

Approximate Melting Point Determination: Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting point range.[10] This initial measurement is crucial for guiding a more precise determination.

-

Precise Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Prepare a new capillary with a fresh sample. Heat the sample rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.[10][12]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid is observed (the onset of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

Data Reporting: The melting point should be reported as a range from the onset to the completion of melting. For a pure compound, this range should be narrow, typically within 1-2 °C.

-

Reproducibility: Repeat the measurement with a fresh sample at least once to ensure the result is reproducible.[10][13]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides a more detailed and quantitative assessment of melting behavior.

3.2.1. Principle

As the sample is heated, it undergoes thermal transitions, such as melting, which are associated with a change in enthalpy. The DSC instrument detects these changes as a peak in the heat flow curve. The onset temperature of the melting peak is typically taken as the melting point.[8]

3.2.2. Experimental Workflow

Caption: Workflow for DSC Melting Point Determination.

3.2.3. Detailed Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the DSC pan to prevent any loss of sample due to sublimation.

-

DSC Run: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate, typically 5-10 °C per minute, under an inert nitrogen atmosphere. The temperature range should be selected to encompass the expected melting point.

-

Data Analysis: The output from the DSC is a thermogram, a plot of heat flow versus temperature. The melting event will appear as an endothermic peak.

-

Melting Point: The onset temperature of the peak is generally reported as the melting point.

-

Enthalpy of Fusion (ΔH): The area under the melting peak is proportional to the enthalpy of fusion, which is the energy required to melt the sample. This value is a characteristic property of the crystalline material.

-

Data Presentation and Interpretation

The experimentally determined melting point of this compound should be presented in a clear and structured format.

| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) |

| Melting Point Range (°C) | [Insert experimentally determined range] | - |

| Onset Temperature (°C) | - | [Insert experimentally determined onset] |

| Peak Temperature (°C) | - | [Insert experimentally determined peak] |

| Enthalpy of Fusion (J/g) | Not Applicable | [Insert calculated value] |

| Observations | [Note any visual changes, e.g., color change, decomposition] | [Note any additional thermal events observed in the thermogram] |

Interpretation of Results:

-

A narrow melting point range (1-2 °C) from the capillary method suggests a high degree of purity.

-

The DSC thermogram provides a more detailed fingerprint of the compound's thermal behavior. The sharpness of the melting peak is also an indicator of purity. The presence of multiple peaks could indicate polymorphism or the presence of impurities. The enthalpy of fusion provides a quantitative measure of the energy required to melt the crystalline structure.

Conclusion

While the melting point of this compound is not currently documented in readily accessible literature, this technical guide provides the comprehensive experimental framework necessary for its accurate and reliable determination. By employing the detailed protocols for both capillary and DSC methods, researchers can confidently establish this fundamental physicochemical property. This, in turn, will facilitate crucial aspects of the drug development process, from purity assessment and quality control to a deeper understanding of its potential bioavailability. The principles and methodologies outlined herein are intended to empower researchers to generate the high-quality data that is essential for advancing promising new chemical entities from the laboratory to the clinic.

References

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

-

University of Colorado Boulder. Mel-Temp Melting Point Apparatus. Retrieved from [Link]

-

University of Calgary. Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

Wired Chemist. Determination of Melting Point. Retrieved from [Link]

-

TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

-

Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

-

National Taiwan Normal University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

SKZ Industrial. Differential Scanning Calorimetry DSC Analysis. Retrieved from [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Chemical Information and Modeling, 49(5), 1335–1339. Retrieved from [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

University of Arizona. Experiment 1 - Melting Points. Retrieved from [Link]

-

Seven Star Pharma. Differential Scanning Calorimeter (DSC). Retrieved from [Link]

-

Zhang, L., et al. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecules, 25(11), 2599. Retrieved from [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. news-medical.net [news-medical.net]

- 4. veeprho.com [veeprho.com]

- 5. skztester.com [skztester.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. tainstruments.com [tainstruments.com]

- 8. sevenstarpharm.com [sevenstarpharm.com]

- 9. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. nsmn1.uh.edu [nsmn1.uh.edu]

- 12. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectral Data Analysis of 1-methyl-1H-indole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-4-carbonitrile is a heterocyclic aromatic compound with a molecular formula of C₁₀H₈N₂ and a molecular weight of 156.18 g/mol . Its structure, featuring a methylated indole core and a nitrile substituent, makes it a valuable building block in medicinal chemistry and materials science. Understanding the spectral characteristics of this molecule is paramount for its synthesis, purification, and characterization. This guide provides a comprehensive overview of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the fundamental principles and experimental protocols for acquiring this data, offering a self-validating framework for researchers.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the atoms in this compound are numbered as follows:

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.6 - 7.8 | d | 1H | H7 | J ≈ 8.0 |

| ~7.3 - 7.5 | t | 1H | H6 | J ≈ 7.5 |

| ~7.2 - 7.3 | d | 1H | H5 | J ≈ 7.0 |

| ~7.1 - 7.2 | d | 1H | H2 | J ≈ 3.0 |

| ~6.6 - 6.7 | d | 1H | H3 | J ≈ 3.0 |

| ~3.8 | s | 3H | N-CH₃ | - |

Interpretation and Rationale:

-

Aromatic Protons (H5, H6, H7): The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing nitrile group at C4 will deshield the adjacent protons, particularly H5. H7 is expected to be the most downfield due to its proximity to the indole nitrogen and the anisotropic effect of the pyrrole ring. The coupling pattern will be a complex multiplet, but can be simplified as a doublet for H7, a triplet for H6, and a doublet for H5, with typical ortho coupling constants of 6-8 Hz.[1]

-

Pyrrole Protons (H2, H3): The protons on the pyrrole ring typically appear between δ 6.0 and 7.5 ppm. H2 is generally more downfield than H3 in indole systems. They will likely appear as doublets due to their coupling to each other (³J ≈ 2.5-3.5 Hz).[2]

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet in the upfield region, typically around δ 3.8 ppm.[3]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | C7a |

| ~130 | C3a |

| ~129 | C2 |

| ~125 | C6 |

| ~122 | C5 |

| ~118 | C≡N |

| ~110 | C7 |

| ~105 | C4 |

| ~102 | C3 |

| ~33 | N-CH₃ |

Interpretation and Rationale:

-

Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring will resonate in the downfield region (δ 100-140 ppm). The quaternary carbons (C3a, C4, and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[4] The carbon attached to the nitrile group (C4) is expected to be significantly shielded.

-

Nitrile Carbon: The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.[5]

-

N-Methyl Carbon: The carbon of the N-methyl group will be found in the upfield region, around δ 33 ppm.[6]

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual proton signal is easily identifiable. The choice of solvent can influence chemical shifts, so consistency is key for comparing spectra.[7][8]

-

Shimming: This step is crucial for obtaining high-resolution spectra with sharp lines. An inhomogeneous magnetic field leads to broad signals, which can obscure fine coupling details.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1600-1450 | Medium-Strong | C=C aromatic ring stretches |

| ~1350 | Medium | C-N stretch |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Interpretation and Rationale:

-

C≡N Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[5][9]

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic indole ring.

-

C-H Bending: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring pattern, which is present in the 4-substituted indole.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Figure 3: Workflow for FTIR data acquisition using the KBr pellet method.

Causality in Experimental Choices:

-

KBr Pellet Method: This is a common technique for solid samples. Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range and forms a solid matrix for the sample when pressed.[10][11][12] It is crucial to use dry KBr and to prepare the pellet quickly to avoid absorbing atmospheric moisture, which has a strong IR absorption and can interfere with the spectrum.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 156 | High | [M]⁺ (Molecular ion) |

| 155 | Moderate | [M-H]⁺ |

| 130 | Moderate | [M-HCN]⁺ |

| 129 | Moderate | [M-HCN-H]⁺ |

| 115 | Moderate | [M-CH₃-HCN]⁺ |

| 103 | Low | [M-HCN-HCN]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 156, corresponding to the molecular weight of this compound. Aromatic compounds like indole derivatives typically show a prominent molecular ion peak due to the stability of the aromatic system.

-

Fragmentation Pattern: Electron ionization is a "hard" ionization technique that causes fragmentation of the molecule. Common fragmentation pathways for indole derivatives include the loss of small, stable molecules.

-

Loss of H (m/z 155): A common fragmentation for aromatic compounds.

-

Loss of HCN (m/z 130): The loss of hydrogen cyanide from the indole ring is a characteristic fragmentation pathway for indole derivatives.[13]

-

Loss of CH₃ and HCN (m/z 115): Fragmentation involving the loss of the methyl group followed by the loss of HCN is also plausible.

-

Further Fragmentation: The fragment at m/z 130 can further lose another molecule of HCN to give a fragment at m/z 103.

-

Experimental Protocol for Mass Spectrometry (EI-MS)

Figure 4: Workflow for EI-Mass Spectrometry.

Causality in Experimental Choices:

-

Electron Ionization (EI): EI is a classic and robust ionization method for relatively small, volatile, and thermally stable organic molecules. The high energy of the electron beam (70 eV) leads to extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum that can be compared to spectral libraries.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust framework for the structural elucidation and characterization of this compound. While the data presented here is predictive, it is based on well-established principles of spectroscopy and data from closely related compounds. This guide serves as a valuable resource for researchers, providing not only the expected spectral features but also the underlying rationale and standardized experimental protocols. By following these self-validating procedures, scientists can confidently acquire and interpret spectral data for this and similar indole derivatives, ensuring the integrity and accuracy of their research in drug discovery and materials science.

References

- Bernstein, M. A., & Canters, G. W. (1990). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Icarus, 87(1), 147-164.

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.

- Reusch, W. (2013). Infrared Spectroscopy.

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 73.

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

- Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 9(6), 1339-1345.

- BenchChem. (n.d.). Technical Support Center: NMR Spectroscopy of Indole Compounds.

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.

- Zhang, Y., et al. (2023).

- University of Colorado Boulder. (n.d.).

- SpectraBase. (n.d.). 1-Methyl-1H-indole.

- Preprints.org. (2023).

- ChemicalBook. (n.d.). 1-Methylindole(603-76-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 1-Methylindole(603-76-9) 1H NMR spectrum.

- SpectraBase. (n.d.). 1-Methylindole.

- SpectraBase. (n.d.). 1-Methyl-1H-indole-2,3-dione.

- eGyanKosh. (n.d.).

- CrystEngComm. (2014).

- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.

- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.

- ChemicalBook. (n.d.). 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis.

- Molecules. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. 24(19), 3563.

- Magritek. (n.d.).

- ResearchGate. (2014).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

- ChemicalBook. (n.d.). 1H-Indole-7-carbonitrile,1-methyl- synthesis.

- YouTube. (2022).

- ResearchGate. (2014).

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.

- PubChem. (n.d.). 1-Methylindole.

- NIST. (n.d.). 1H-Indole, 1-methyl-.

- Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- ResearchGate. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- eGyanKosh. (n.d.).

- Semantic Scholar. (1987).

- LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Methylindole(603-76-9) 13C NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. shimadzu.com [shimadzu.com]

- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Navigating the Spectral Landscape: A Technical Guide to the ¹H NMR of 1-methyl-1H-indole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Architecture with NMR

Predicted ¹H NMR Data for 1-methyl-1H-indole-4-carbonitrile

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the known ¹H NMR data of 1-methylindole and an analysis of the expected substituent effects of the electron-withdrawing cyano group at the C4-position. The analysis is performed assuming the spectrum is acquired in deuterated chloroform (CDCl₃) at 400 MHz.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.15 - 7.25 | d | J2,3 = 3.2 Hz |

| H-3 | 6.60 - 6.70 | d | J3,2 = 3.2 Hz |

| H-5 | 7.60 - 7.70 | d | J5,6 = 8.0 Hz |

| H-6 | 7.25 - 7.35 | t | J6,5 = J6,7 = 8.0 Hz |

| H-7 | 7.45 - 7.55 | d | J7,6 = 8.0 Hz |

| N-CH₃ | 3.80 - 3.90 | s | - |

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a standardized, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum free of contaminants and artifacts.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for many organic molecules and TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Rationale: Optimization of spectrometer parameters is essential for achieving good signal-to-noise and resolution.

-

Procedure:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve a narrow and symmetrical TMS peak. This process corrects for magnetic field inhomogeneities.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm) to encompass all expected proton signals.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) is then Fourier transformed to generate the frequency-domain NMR spectrum.

-

3. Data Processing:

-

Rationale: Proper data processing is necessary to extract accurate chemical shifts, coupling constants, and integrals.

-

Procedure:

-

Apply a phase correction to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Analyze the multiplicity and measure the coupling constants for each multiplet.

-

Figure 1. Workflow for ¹H NMR data acquisition and processing.

Spectral Interpretation: A Deep Dive into the Structure

The predicted ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure. The interpretation hinges on understanding the electronic effects of the substituents on the indole ring.

The Indole Core and the N-Methyl Group:

The ¹H NMR spectrum of the parent 1-methylindole serves as our foundational reference. The N-methyl group introduces a singlet in the upfield region, typically around 3.8 ppm. This is due to the protons being attached to a nitrogen atom, which is less electronegative than oxygen, and adjacent to an aromatic system.

The Electron-Withdrawing Cyano Group at C4:

The introduction of a cyano (-CN) group at the C4 position is expected to have a significant impact on the chemical shifts of the protons on the benzene ring (H-5, H-6, and H-7) due to its strong electron-withdrawing nature and magnetic anisotropy.

-

H-5: This proton is ortho to the cyano group and is expected to be the most deshielded of the benzenoid protons, shifting it significantly downfield.

-

H-7: This proton is also in proximity to the cyano group and will experience a moderate deshielding effect.

-

H-6: The H-6 proton is meta to the cyano group and will be the least affected, but still likely shifted slightly downfield compared to 1-methylindole.

Protons of the Pyrrole Ring (H-2 and H-3):

The protons on the pyrrole ring, H-2 and H-3, are expected to be less affected by the C4-substituent. They will appear as doublets due to their coupling to each other (J2,3), with a typical coupling constant of around 3.2 Hz.